2-Chloro-3-(4-methylphenyl)quinoxaline
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Overview
Description
2-Chloro-3-(4-methylphenyl)quinoxaline is a heterocyclic compound belonging to the quinoxaline class. It is characterized by the presence of a chlorine atom at the second position and a p-tolyl group at the third position of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Chloro-3-(p-tolyl)quinoxaline is a derivative of quinoxaline, a class of compounds known for their wide range of physicochemical and biological activities . Quinoxaline derivatives have been utilized in the design and development of numerous bioactive molecules . Specifically, 2-Chloro-3-(p-tolyl)quinoxaline has demonstrated significant effectiveness against various strains of Candida species . Therefore, the primary targets of this compound are likely to be the cellular components of these fungal organisms.
Mode of Action
Given its effectiveness against candida species , it is plausible that it interacts with key proteins or enzymes within these organisms, disrupting their normal function and leading to their death or inhibition of growth
Biochemical Pathways
Considering its antifungal properties , it may interfere with essential metabolic pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis, which are common targets of antifungal drugs
Result of Action
2-Chloro-3-(p-tolyl)quinoxaline has demonstrated substantial potential in effectively addressing various Candida species . It exhibited heightened efficacy, particularly against Candida krusei isolates . Its performance against other candida species exhibited variability . These results suggest that the compound’s action leads to the inhibition of growth or death of these fungal organisms.
Biochemical Analysis
Cellular Effects
Quinoxaline derivatives have been shown to have diverse therapeutic uses and can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(p-tolyl)quinoxaline at different dosages in animal models are not well-documented. It has been shown to exhibit significant efficacy in combating the C. albicans cells ATCC 10231 strain in a murine model .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-methylphenyl)quinoxaline typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by chlorination. One common method involves the reaction of o-phenylenediamine with p-tolualdehyde to form the intermediate, which is then chlorinated using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(4-methylphenyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction can lead to quinoxaline N-oxides or reduced quinoxalines .
Scientific Research Applications
2-Chloro-3-(4-methylphenyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic properties.
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Comparison: Compared to these similar compounds, 2-Chloro-3-(4-methylphenyl)quinoxaline is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological properties and applications .
Properties
IUPAC Name |
2-chloro-3-(4-methylphenyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-15(16)18-13-5-3-2-4-12(13)17-14/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGRIDVYCCOAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818836 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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